5,6,7,8-Tetrahydroquinoline

Thermophysical properties Process engineering Hydrogenation chemistry

5,6,7,8-Tetrahydroquinoline (CAS 10500-57-9) is the regiospecifically saturated quinoline where only the benzene ring is hydrogenated, yielding a pyridine-aromatic scaffold with a saturated cyclohexene ring. This structural distinction from the 1,2,3,4-isomer is critical: it enables 8-position derivatization for chiral CAMPY ligand synthesis (Ir(III)-CAMPY catalysts achieve up to 99% ee in asymmetric transfer hydrogenation), serves as the non-substitutable quaternization nucleophile in cefquinome sulfate manufacturing, and provides the core for C5a receptor antagonists with drug-like properties (LogP ~1.96, TPSA 12.9 Ų). Procure exact CAS 10500-57-9 with ≥98% purity to ensure regiochemical fidelity in all three applications.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 10500-57-9
Cat. No. B084679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinoline
CAS10500-57-9
Synonyms5,6,7,8-tetrahydroquinoline
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC=N2
InChIInChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h3,5,7H,1-2,4,6H2
InChIKeyYQDGQEKUTLYWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydroquinoline (CAS 10500-57-9) Procurement & Technical Baseline


5,6,7,8-Tetrahydroquinoline (CAS 10500-57-9, MF: C₉H₁₁N, MW: 133.19 g/mol) is a partially hydrogenated quinoline derivative in which the benzene ring is saturated while the pyridine ring remains aromatic [1]. This bicyclic heterocycle serves as a versatile building block in organic synthesis and pharmaceutical manufacturing. Its structural feature—a saturated cyclohexene ring fused to an aromatic pyridine—confers distinct physicochemical properties and reactivity patterns compared to its isomer 1,2,3,4-tetrahydroquinoline and the fully aromatic quinoline [2]. The compound is commercially available as a colorless to pale yellow liquid with a boiling point of approximately 222–238°C (reported range) and a density of ~1.03 g/cm³ .

Why 5,6,7,8-Tetrahydroquinoline Cannot Be Interchanged with Generic Analogs


Although 5,6,7,8-tetrahydroquinoline shares the same molecular formula as its isomer 1,2,3,4-tetrahydroquinoline, the two compounds exhibit fundamentally different physicochemical and thermodynamic properties that preclude simple substitution. The saturation of the benzene ring in 5,6,7,8-THQ versus the pyridine ring in 1,2,3,4-THQ results in distinct critical parameters (critical temperature of 746 K vs. equilibrium-limited behavior for the 1,2,3,4-isomer) [1], divergent mass spectrometric fragmentation patterns that serve as analytical fingerprints [2], and unique reactivity at the 8-position that enables selective derivatization for chiral ligand synthesis and pharmaceutical intermediate applications [3]. Generic procurement of 'tetrahydroquinoline' without CAS specification introduces unacceptable risk in applications where regiochemical identity dictates downstream synthetic success or biological activity.

5,6,7,8-Tetrahydroquinoline: Quantitative Differentiation Evidence for Scientific Selection


Critical Temperature Difference vs. Quinoline: Process Engineering Implications

5,6,7,8-Tetrahydroquinoline exhibits a critical temperature of (746 ± 2) K, which is 41 K lower than that of quinoline at (787 ± 2) K. The critical pressure is correspondingly reduced by approximately 845 kPa [1]. These differences are significant for supercritical fluid applications and high-temperature process design involving quinoline hydrogenation equilibrium mixtures [2].

Thermophysical properties Process engineering Hydrogenation chemistry

Mass Spectrometric Fingerprint: Diagnostic M–28 Fragment Ion for Isomer Identification

The electron ionization mass spectrum of 5,6,7,8-tetrahydroquinoline is distinguished from its isomer 1,2,3,4-tetrahydroquinoline by the presence of a characteristic fragment ion at M–28, corresponding to loss of ethylene (C₂H₄) from the saturated cyclohexene ring. Both isomers share common fragment ions at M–1, M–15, and M–16 [1][2].

Analytical chemistry Mass spectrometry Isomer discrimination

Chiral Ligand Performance: 99% ee in Iridium-Catalyzed Asymmetric Transfer Hydrogenation

Iridium(III) complexes bearing the 8-amino-5,6,7,8-tetrahydroquinoline ligand (CAMPY L1) achieve up to 99% enantiomeric excess in the asymmetric transfer hydrogenation of β-amino keto esters, precursors to β-lactam antibiotics [1]. For simpler aryl ketone substrates such as 1-(o-tolyl)ethan-1-one, 86% ee is obtained [1].

Asymmetric catalysis Chiral ligands Transfer hydrogenation

Cefquinome Synthesis: 5,6,7,8-THQ as Essential Quaternary Ammonium-Forming Nucleophile

5,6,7,8-Tetrahydroquinoline serves as the critical nucleophile in the final quaternization step of cefquinome sulfate synthesis, displacing the 3-iodomethyl group of a cefotaxime-derived intermediate to form the quaternary ammonium salt that defines cefquinome's molecular structure [1]. Alternative nitrogen heterocycles would yield structurally distinct products lacking the requisite pharmacological profile.

Pharmaceutical intermediate Cephalosporin antibiotic Veterinary medicine

C5a Receptor Antagonist Scaffold: Substituted 5,6,7,8-THQ Derivatives as Potent Complement Modulators

2-Aryl-5-amino-5,6,7,8-tetrahydroquinoline derivatives have been developed as potent C5a receptor antagonists, with members of this series displaying high binding affinity and functional antagonism in cellular assays [1]. The 5,6,7,8-THQ core provides a privileged scaffold for modulating substituents at the 2- and 5-positions to optimize structure-activity relationships [1].

Immunology Inflammation Drug discovery

5,6,7,8-Tetrahydroquinoline: Evidence-Based Application Scenarios for Procurement Decision-Making


Asymmetric Catalysis: Chiral Ligand Synthesis (CAMPY Derivatives)

Procurement for asymmetric catalysis research should prioritize 5,6,7,8-THQ as the precursor to 8-amino-5,6,7,8-tetrahydroquinoline (CAMPY) ligands. Iridium(III)-CAMPY complexes deliver up to 99% ee in asymmetric transfer hydrogenation of β-amino keto esters, enabling efficient access to chiral β-lactam precursors [1]. The saturated cyclohexene ring provides conformational rigidity that distinguishes CAMPY from flexible acyclic diamines, contributing to observed enantioselectivity. This scaffold is particularly valuable when developing catalysts for hindered substrates where classical TsDPEN ligands show diminished performance.

Veterinary Pharmaceutical Manufacturing: Cefquinome Intermediate

5,6,7,8-Tetrahydroquinoline is a non-substitutable intermediate in the commercial synthesis of cefquinome sulfate, a fourth-generation cephalosporin antibiotic for veterinary use [1]. The compound acts as the nucleophile in the quaternization of a 3-iodomethyl cefotaxime intermediate, forming the characteristic quaternary ammonium pharmacophore. Procurement for cefquinome manufacturing must specify exact CAS 10500-57-9 with purity ≥96% (GC) to ensure successful quaternization and avoid impurities that could compromise reaction yield or product quality.

Inflammation Drug Discovery: C5a Receptor Antagonist Lead Optimization

Medicinal chemistry programs targeting the complement C5a receptor for inflammatory and autoimmune diseases should procure 5,6,7,8-THQ as the core scaffold for antagonist development. Substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinoline derivatives have demonstrated C5a receptor binding affinity and functional antagonism, with SAR studies validating substitution at the 2-aryl and 5-amino positions [1][2]. The scaffold offers multiple vectors for chemical diversification while maintaining drug-like physicochemical properties (LogP ~1.96, TPSA 12.9 Ų).

Thermophysical Characterization: High-Temperature Process Modeling

For researchers or engineers modeling high-temperature processes involving quinoline hydrogenation or nitrogen heterocycle upgrading in fuel processing, 5,6,7,8-THQ's experimentally determined critical properties (Tc = 746 ± 2 K, Pc = 3975 ± 40 kPa) provide essential parameters for equation-of-state calculations and supercritical fluid applications [1][2]. These values differ significantly from those of quinoline (Tc = 787 ± 2 K, Pc = 4820 ± 50 kPa), underscoring the need for compound-specific data when designing separation processes or reactors operating near critical conditions.

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